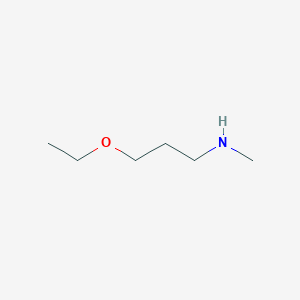
(3-Ethoxypropyl)(methyl)amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(3-Ethoxypropyl)(methyl)amine is an organic compound with the chemical formula C6H15NO It is a liquid at room temperature and is known for its unique properties that make it useful in various scientific fields
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
(3-Ethoxypropyl)(methyl)amine can be synthesized through several methods. One common method involves the reaction of 3-ethoxypropylamine with methyl iodide in the presence of a base such as sodium hydroxide. The reaction proceeds as follows:
3-Ethoxypropylamine+Methyl iodide→this compound+Sodium iodide
The reaction is typically carried out in an organic solvent such as ethanol or methanol at room temperature.
Industrial Production Methods
In an industrial setting, this compound can be produced through a continuous flow process. This involves the use of a fixed-bed reactor where 3-ethoxypropylamine and methyl iodide are continuously fed into the reactor, and the product is continuously removed. This method allows for large-scale production with high efficiency.
Analyse Des Réactions Chimiques
Types of Reactions
(3-Ethoxypropyl)(methyl)amine undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding amides or nitriles.
Reduction: It can be reduced to form primary amines.
Substitution: It can undergo nucleophilic substitution reactions with halides to form new amine derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Halides such as methyl iodide or ethyl bromide are used in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Amides or nitriles.
Reduction: Primary amines.
Substitution: New amine derivatives with different alkyl groups.
Applications De Recherche Scientifique
(3-Ethoxypropyl)(methyl)amine has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: It is used in the study of enzyme mechanisms and as a substrate in biochemical assays.
Industry: It is used as a corrosion inhibitor in water treatment and as a solvent in the paint and textile industries.
Mécanisme D'action
The mechanism of action of (3-Ethoxypropyl)(methyl)amine involves its interaction with various molecular targets. In biological systems, it can act as a substrate for enzymes, leading to the formation of new products. In industrial applications, it acts as a corrosion inhibitor by forming a protective layer on metal surfaces, preventing oxidation and degradation.
Comparaison Avec Des Composés Similaires
Similar Compounds
3-Methoxypropylamine: Similar in structure but with a methoxy group instead of an ethoxy group.
N-Methylpropylamine: Similar but lacks the ethoxy group.
Ethylamine: A simpler amine with only an ethyl group attached to the nitrogen.
Uniqueness
(3-Ethoxypropyl)(methyl)amine is unique due to the presence of both an ethoxy group and a methyl group attached to the nitrogen atom. This unique structure imparts specific chemical properties that make it useful in various applications, particularly in the synthesis of complex organic molecules and as a corrosion inhibitor.
Propriétés
Formule moléculaire |
C6H15NO |
|---|---|
Poids moléculaire |
117.19 g/mol |
Nom IUPAC |
3-ethoxy-N-methylpropan-1-amine |
InChI |
InChI=1S/C6H15NO/c1-3-8-6-4-5-7-2/h7H,3-6H2,1-2H3 |
Clé InChI |
RSOVYHJBOYUBKJ-UHFFFAOYSA-N |
SMILES canonique |
CCOCCCNC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


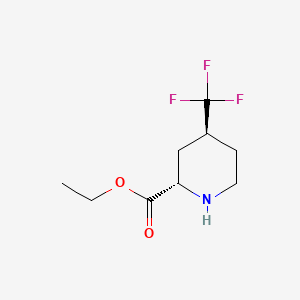
![Tert-butyl 2-[(4-hydroxyphenyl)amino]acetate](/img/structure/B13514008.png)
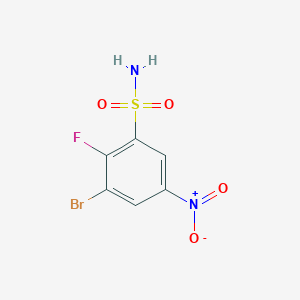

![1H,4H-thiochromeno[4,3-c]pyrazole](/img/structure/B13514027.png)
![4-[2-(Dimethylamino)ethoxy]-2-fluoroanilinehydrochloride](/img/structure/B13514032.png)

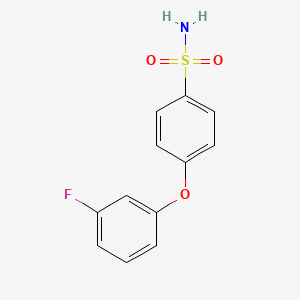
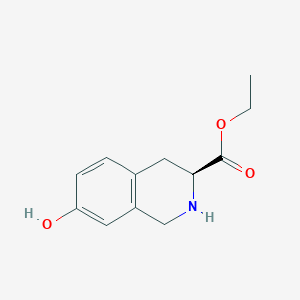
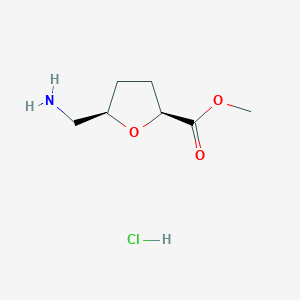
![N-[2-amino-1-(naphthalen-2-yl)ethyl]-4-methylbenzamidehydrochloride](/img/structure/B13514052.png)
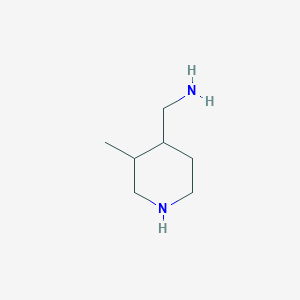
![1,3-Dichloro-2-isocyanato-5-[(trifluoromethyl)oxy]benzene](/img/structure/B13514077.png)
![3-{[(tert-butoxy)carbonyl]amino}-2-[(1-methyl-1H-pyrazol-4-yl)methyl]propanoic acid](/img/structure/B13514085.png)
